molecular formula C8H9N3O5 B565169 Nicorandil N-Oxide CAS No. 107833-98-7

Nicorandil N-Oxide

Cat. No. B565169
M. Wt: 227.176
InChI Key: NALIEKHMDVZBFP-UHFFFAOYSA-N
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Description

Nicorandil N-Oxide is a metabolite of Nicorandil, a well-known antianginal agent . It has been recommended as one of the second-line treatments for chronic stable angina . It has been applied clinically in various cardiovascular diseases such as variant or unstable angina and reperfusion-induced damage following coronary angioplasty or thrombolysis .


Synthesis Analysis

Nicorandil is synthesized by treating nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent . In addition, Nicorandil and its two isomers, which vary in the positions of the side chain containing the nitric oxide (NO) donor, and also their corresponding denitrated metabolites have been synthesized .


Molecular Structure Analysis

Nicorandil is a niacinamide vitamin derivative . It has a weakly basic group (pKa 3.62 of pyridyl N). The pyridyl N of Nicorandil has a pKa similar to nicotinamide (3.63), and is lower than that of an unsubstituted pyridine (pKa 5.2) due to the meta-amide group .


Physical And Chemical Properties Analysis

Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . The binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .

Scientific Research Applications

Cardioprotection

  • Scientific Field : Cardiovascular Medicine .
  • Summary of Application : Nicorandil has been in clinical use as a treatment for angina since the 1980s. It has dual properties as both a nitric oxide (NO) donor and KATP channel opener, which can cause coronary artery vasodilation, as well as cardioprotection against ischaemia and reperfusion (I/R) injury .
  • Methods of Application : Nicorandil is administered as an infusion during ST-elevation myocardial infarction (STEMI). It has been shown to suppress ischaemia-induced ventricular arrhythmias (VA) in rats with left ventricular hypertrophy .
  • Results or Outcomes : The infusion of nicorandil during ischaemia in hypertensive rats was associated with a reduced incidence of VA, and nor-adrenaline release in left-ventricular perfusate. Nor-adrenaline levels are known to increase during the first 20-min of myocardial infarction and were found to be up to three times greater in the abdominal aortic constriction model of hypertension .

Neuroprotection

  • Scientific Field : Neurology .
  • Summary of Application : A study has demonstrated that brain mitochondria contain six to seven times more mitochondrial KATP channels compared with the mitochondria in the heart tissue .

Management of Chronic Stable Angina Pectoris

  • Scientific Field : Cardiovascular Medicine .
  • Summary of Application : Nicorandil and long-acting nitrates are vasodilatory drugs used commonly in the management of chronic stable angina pectoris. Both nicorandil and long-acting nitrates exert anti-angina properties via activation of nitric oxide (NO) signaling pathways, triggering vascular smooth muscle cell relaxation .
  • Methods of Application : Nicorandil has additional actions as an arterial K+ ATP channel agonist, resulting in more “balanced” arterial and venous vasodilatation than nitrates. Ultimately, these drugs prevent angina symptoms through reductions in preload and diastolic wall tension and, to a lesser extent, epicardial coronary artery dilatation and lowering of systemic blood pressure .
  • Results or Outcomes : While there is some evidence to suggest a modest reduction in cardiovascular events among patients with stable angina treated with nicorandil compared to placebo, this prognostic benefit has yet to be proven conclusively .

Renal Protection

  • Scientific Field : Nephrology .
  • Summary of Application : Nicorandil has been found to show nephroprotective effects .

Hepatoprotection

  • Scientific Field : Hepatology .
  • Summary of Application : Nicorandil has been found to show hepatoprotective effects .

Safety And Hazards

Nicorandil is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Nicorandil has been recommended as a second-line anti-anginal drug in CCS patients, and it may be a particularly useful add-on therapy for patients in the Gulf region . There is a need to improve knowledge of the epidemiology of chronic coronary syndromes in the Middle East and Gulf region, and the need for studies of stratified pharmacologic approaches to improve symptomatic angina and quality of life in the large and growing number of patients with coronary artery disease from this region .

properties

IUPAC Name

2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O5/c12-8(9-3-5-16-11(14)15)7-2-1-4-10(13)6-7/h1-2,4,6H,3,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALIEKHMDVZBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676063
Record name 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicorandil N-Oxide

CAS RN

107833-98-7
Record name 2-[(1-Oxo-1lambda~5~-pyridine-3-carbonyl)amino]ethyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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